(R)-V-0219: A Technical Whitepaper on a Novel GLP-1R Positive Allosteric Modulator
(R)-V-0219: A Technical Whitepaper on a Novel GLP-1R Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
The glucagon-like peptide-1 receptor (GLP-1R) is a well-established therapeutic target for type 2 diabetes and obesity.[1] Peptidic GLP-1R agonists have shown significant clinical success, but they require parenteral administration. The development of orally bioavailable small molecules that positively modulate the GLP-1R represents a promising therapeutic alternative.[1][2] This document provides an in-depth technical overview of (R)-V-0219, an enantiomer of the potent, orally active GLP-1R positive allosteric modulator (PAM), V-0219.[3][4] V-0219, also known as compound 9, has the chemical name 4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine.[1] This guide will cover its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols.
Mechanism of Action
(R)-V-0219 is a positive allosteric modulator of the GLP-1 receptor.[3] As a PAM, it does not activate the receptor on its own but enhances the signaling of the endogenous ligand, GLP-1.[1] This modulation leads to a potentiation of downstream signaling pathways, including calcium mobilization and cyclic AMP (cAMP) accumulation.[1][4] The allosteric nature of (R)-V-0219 may offer advantages such as improved receptor specificity and a reduced risk of side effects compared to orthosteric agonists.[2]
Data Presentation
The following tables summarize the key quantitative data for V-0219 and its enantiomers.
Table 1: In Vitro Activity of V-0219 and its Enantiomers [1][4]
| Compound | Assay | Cell Line | Parameter | Value |
| (R)-V-0219 | Calcium Flux (in the presence of GLP-1) | HEK-hGLP-1R | EC50 | 10 nM |
| (S)-V-0219 | Calcium Flux (in the presence of GLP-1) | HEK-hGLP-1R | EC50 | 10 nM |
| V-0219 (racemate) | cAMP Accumulation (in the presence of GLP-1) | HEK-hGLP-1R | Potentiation | 42% higher than GLP-1 alone |
| V-0219 (racemate) | Insulin Secretion (in the presence of GLP-1) | INS-1E | EC50 | 0.25 nM |
| V-0219 (racemate) | Insulin Secretion (in the presence of 0.2 nM GLP-1) | INS-1E | EC50 | 0.008 nM |
Table 2: In Vivo Activity of V-0219 Enantiomers [5]
| Compound | Species | Model | Dose | Route | Effect |
| (S)-V-0219 | Rat (Wistar) | Glucose Tolerance Test | 0.04 and 0.2 mg/kg | IP | Improved glucose handling |
| (S)-V-0219 | Rat (Zucker, diabetic) | Glucose Tolerance Test | 0.4 mg/kg | Oral | Orally active, improved glucose handling |
| (S)-V-0219 | Rat (Wistar) | Feeding Study | 5 µg/kg | ICV | Decreased feeding |
Table 3: Pharmacokinetic Properties of V-0219 (Racemate) [5][6]
| Parameter | Species | Value |
| PAMPA-BBB | In vitro | Moderate brain penetration |
| Microsomal Stability (t1/2) | Rat | > 30 min |
| CYP450 Inhibition | In vitro | Low inhibitory effect |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of (R)-V-0219.
Calcium Flux Assay
This protocol is based on the methodology used for screening and characterizing GLP-1R modulators.[1]
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Objective: To measure the potentiation of GLP-1-induced intracellular calcium mobilization by (R)-V-0219 in cells expressing the human GLP-1 receptor.
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Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human GLP-1R (HEK-hGLP-1R).
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Materials:
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HEK-hGLP-1R cells
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Assay buffer (e.g., HBSS with 20 mM HEPES)
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Calcium-sensitive dye (e.g., Fluo-8 AM or Fura-2 AM)
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Probenecid (optional, to prevent dye extrusion)
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GLP-1 (agonist)
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(R)-V-0219 (test compound)
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96- or 384-well black-walled, clear-bottom microplates
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A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR® Tetra System).
-
-
Procedure:
-
Cell Plating: Seed HEK-hGLP-1R cells into microplates at a suitable density and culture overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid (if used). Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of (R)-V-0219. The plate reader will first measure the baseline fluorescence, then add the (R)-V-0219 solutions to the wells and incubate for a short period (e.g., 10 minutes).
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Agonist Addition and Measurement: The instrument will then add a fixed concentration of GLP-1 (typically an EC20 or EC25 concentration) to the wells and immediately begin measuring the fluorescence intensity over time.
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Data Analysis: The change in fluorescence, indicative of calcium flux, is plotted against the concentration of (R)-V-0219. An EC50 value is determined by fitting the data to a sigmoidal dose-response curve.
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cAMP Accumulation Assay
This protocol is based on a homogenous time-resolved fluorescence (HTRF) assay format.
-
Objective: To determine the ability of (R)-V-0219 to potentiate GLP-1-stimulated cAMP production.
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Cell Line: HEK-hGLP-1R cells.
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Materials:
-
HEK-hGLP-1R cells
-
Stimulation buffer
-
GLP-1
-
(R)-V-0219
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
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384-well low-volume microplates
-
HTRF-compatible plate reader.
-
-
Procedure:
-
Cell Preparation: Harvest and resuspend HEK-hGLP-1R cells in stimulation buffer.
-
Assay Setup: In the microplate, add the cell suspension, followed by a serial dilution of (R)-V-0219 (or vehicle), and then a fixed concentration of GLP-1.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well and incubate for 1 hour at room temperature.
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Measurement: Read the plate on an HTRF-compatible reader at the appropriate wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: The HTRF ratio is inversely proportional to the amount of cAMP produced. Plot the HTRF signal against the concentration of (R)-V-0219 to determine its potentiating effect.
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Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is for assessing insulin secretion in a pancreatic beta-cell line.[1]
-
Objective: To measure the potentiation of GLP-1-induced insulin secretion by (R)-V-0219 under high glucose conditions.
-
Cell Line: INS-1E rat insulinoma cells.
-
Materials:
-
INS-1E cells
-
Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 3 mM) and high glucose (e.g., 15 mM)
-
GLP-1
-
(R)-V-0219
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Insulin ELISA kit
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24- or 48-well plates.
-
-
Procedure:
-
Cell Seeding: Seed INS-1E cells in multi-well plates and culture until they reach the desired confluency.
-
Pre-incubation: Wash the cells with a glucose-free buffer and then pre-incubate in KRB buffer with low glucose for 1-2 hours to establish a basal state of insulin secretion.
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Stimulation: Remove the pre-incubation buffer and add fresh KRB buffer containing high glucose, a fixed concentration of GLP-1, and varying concentrations of (R)-V-0219.
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Incubation: Incubate the cells for a defined period (e.g., 30 minutes to 2 hours) at 37°C.
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Sample Collection: Collect the supernatant from each well.
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Insulin Quantification: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
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Data Analysis: Plot the insulin concentration against the concentration of (R)-V-0219 to determine the EC50 for the potentiation of insulin secretion.
-
Visualizations
Signaling Pathways
Caption: Simplified GLP-1R signaling pathways modulated by (R)-V-0219.
Experimental Workflow
Caption: Workflow for a typical calcium flux experiment.
References
- 1. labs.pbrc.edu [labs.pbrc.edu]
- 2. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
